

A Technical Guide to the Stereochemistry and Absolute Configuration of Retigeranic Acid

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Compound of Interest

Compound Name: *Retigeranic acid*

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Abstract

Retigeranic acid, a pentacyclic sesterterpenoid isolated from the lichen *Lobaria retigera*, presents a formidable challenge in stereochemical assignment due to its complex, cage-like architecture featuring eight stereogenic centers. This technical guide provides a comprehensive overview of the elucidation of the stereochemistry and absolute configuration of **Retigeranic acid**. It consolidates data from seminal works, including its initial isolation and characterization, and various total syntheses that have unequivocally confirmed its structure. This document details the experimental methodologies, presents key quantitative data in a structured format, and illustrates the logical workflow of its structural determination.

Introduction

Retigeranic acid is a structurally unique natural product characterized by a pentacyclic carbon skeleton. The presence of eight stereocenters, including several quaternary carbons, has made it a significant target for total synthesis and a subject of extensive stereochemical investigation. The determination of its intricate three-dimensional structure has been a testament to the power of a combination of spectroscopic techniques, chemical correlation, and, ultimately, total synthesis. This guide will delve into the key findings that have established the definitive stereochemistry of this complex molecule.

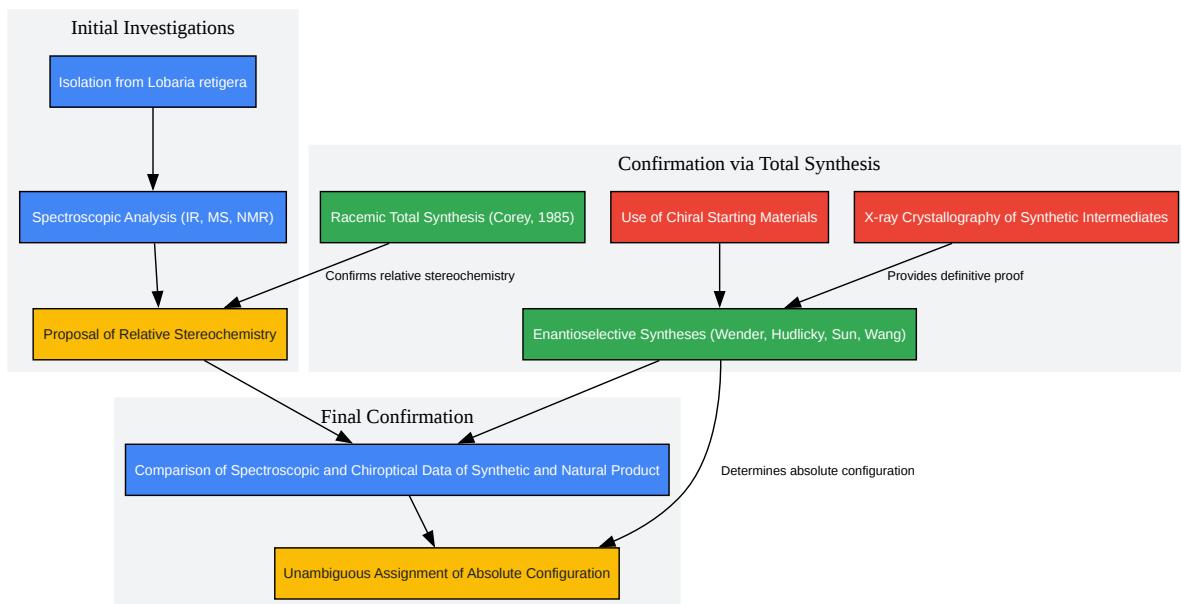
The Molecular Structure of Retigeranic Acid

The IUPAC name for the naturally occurring **(-)-Retigeranic acid** is $(1S,2S,5S,6R,13S,14S,17R)$ -2,6,17-trimethyl-14-propan-2-ylpentacyclo[9.7.0.0^{2,9}.0^{5,9}.0^{13,17}]octadec-10-ene-10-carboxylic acid[1]. This nomenclature encapsulates the absolute configuration at each of its eight stereocenters.

The elucidation of this complex structure has been a multi-decade effort, beginning with its isolation and initial characterization by Shibata and co-workers, and culminating in several elegant total syntheses that have confirmed the relative and absolute stereochemistry.

Elucidation of the Absolute Configuration: A Logical Workflow

The determination of the absolute configuration of **Retigeranic acid** was not a single discovery but rather a process of accumulating evidence from various experimental approaches. The logical flow of this process is illustrated in the diagram below.

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Caption: Logical workflow for the stereochemical elucidation of **Retigeranic acid**.

Quantitative Stereochemical Data

The following tables summarize the key quantitative data that have been instrumental in defining the stereochemistry of **Retigeranic acid**.

Table 1: Chiroptical Data

Compound	Specific Rotation ($[\alpha]D$)	Solvent	Reference
Natural (-)-Retigeranic Acid A	-85.0 (c 0.5, CHCl_3)	Chloroform	Sun et al. (2023)
Synthetic (-)-Retigeranic Acid A	-84.5 (c 0.5, CHCl_3)	Chloroform	Sun et al. (2023)

Table 2: X-ray Crystallographic Data for Key Synthetic Intermediates

Compound	CCDC Number	Reference
Intermediate in Wang's synthesis	2074440, 2074441	Wang et al. (2021)[2]
Intermediates in Sun's synthesis	2241055, 2241087-2241090	Sun et al. (2023)[3]
Intermediates in Chen and Wang's synthesis	2215086, 2215253, 2256882	Chen & Wang et al. (2023)[4]

Note: The CCDC (Cambridge Crystallographic Data Centre) numbers provide access to the full crystallographic data sets.

Experimental Protocols

The determination of the stereochemistry of **Retigeranic acid** has relied on a variety of experimental techniques. The protocols for the most critical of these are detailed below.

X-ray Crystallography

The unambiguous determination of the relative and absolute stereochemistry of key synthetic intermediates was achieved through single-crystal X-ray diffraction analysis.

- **Crystal Growth:** Crystals suitable for X-ray analysis were typically obtained by slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., ethyl acetate/hexane).

- Data Collection: A suitable crystal was mounted on a diffractometer. Data were collected at a low temperature (e.g., 100 K) using Mo K α or Cu K α radiation.
- Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². The absolute configuration was determined by anomalous dispersion effects, typically by calculating the Flack parameter.

NMR Spectroscopy

While X-ray crystallography provides definitive solid-state structures, NMR spectroscopy is crucial for confirming the stereochemistry in solution and for comparing the synthetic product to the natural isolate.

- 1D and 2D NMR: A full suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY, were performed on the natural product and the synthetic samples.
- NOESY/ROESY for Relative Stereochemistry: Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) experiments were critical in establishing the spatial proximity of protons and thus the relative stereochemistry of the various stereocenters. Strong NOE/ROE correlations between specific protons provided evidence for their cis or trans relationships.
- J-Coupling Analysis: The magnitudes of proton-proton coupling constants (³JHH) were used to determine dihedral angles based on the Karplus relationship, providing further insights into the conformation and relative stereochemistry of the fused ring system.

Chiroptical Methods

- Optical Rotation: The specific rotation of the synthetic (-)-**Retigeranic acid** was compared to that of the natural product. A close match in the sign and magnitude of the specific rotation provided strong evidence for the correct enantiomer having been synthesized.
- Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to compare the chiroptical properties of the synthetic and natural products, providing further confirmation of the absolute configuration.

Key Stereochemical Features and Synthetic Strategies

The total syntheses of **Retigeranic acid** have been instrumental in confirming its stereostructure. Key challenges and strategies are outlined below:

- The trans-fused Decalin System: The synthesis of the trans-fused A/B ring system was a significant hurdle. Various strategies, including intramolecular Diels-Alder reactions and radical cyclizations, have been employed to control the stereochemistry at the ring junction. [\[5\]](#)
- The Triquinane Moiety: The construction of the C/D/E triquinane system with its multiple contiguous stereocenters required intricate synthetic planning. Pauson-Khand reactions and skeletal rearrangements have proven to be effective in assembling this complex substructure.[\[2\]\[6\]](#)
- Quaternary Stereocenters: The creation of the all-carbon quaternary stereocenters was another major challenge. Strategies such as stereoselective alkylations and intramolecular cyclizations have been successfully utilized.

The first racemic total synthesis by Corey in 1985 confirmed the relative stereochemistry of the molecule.[\[5\]](#) Subsequent enantioselective syntheses by Wender, Hudlicky, and more recently by Sun et al. and Wang et al., have unequivocally established the absolute configuration of the natural product as **(-)-Retigeranic acid**.[\[6\]\[7\]\[8\]\[9\]](#)

Conclusion

The stereochemistry and absolute configuration of **Retigeranic acid** have been rigorously established through a combination of spectroscopic analysis of the natural product and, most definitively, through multiple, elegant total syntheses. The data presented in this guide, including chiroptical measurements and crystallographic analysis of synthetic intermediates, provide a comprehensive and unambiguous picture of the complex three-dimensional structure of this fascinating sesquiterpenoid. The methodologies employed in its structural elucidation serve as a case study in the power of modern organic chemistry to unravel the intricate architectures of complex natural products.

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